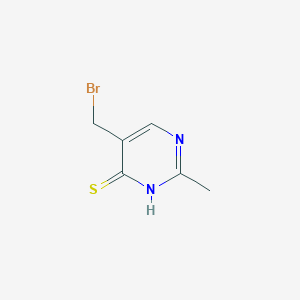
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione is a heterocyclic compound that features a bromomethyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione typically involves the bromination of 2-methylpyrimidine-4(1H)-thione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding methylpyrimidine derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Methylpyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents due to its ability to undergo various chemical modifications.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, the compound may interact with cellular targets through its functional groups, potentially inhibiting enzymes or interacting with DNA.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyrimidine-4(1H)-thione: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-2-methylpyrimidine-4(1H)-thione: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
5-(Hydroxymethyl)-2-methylpyrimidine-4(1H)-thione: Contains a hydroxymethyl group, which can undergo different types of chemical reactions compared to the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
Propiedades
Fórmula molecular |
C6H7BrN2S |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H7BrN2S/c1-4-8-3-5(2-7)6(10)9-4/h3H,2H2,1H3,(H,8,9,10) |
Clave InChI |
WVIAPLIEQORJEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=S)N1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


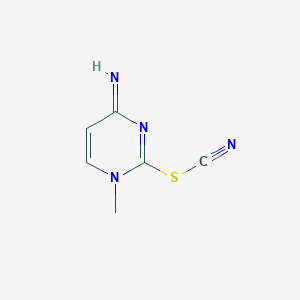

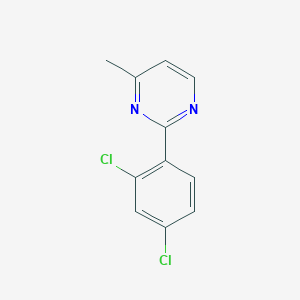
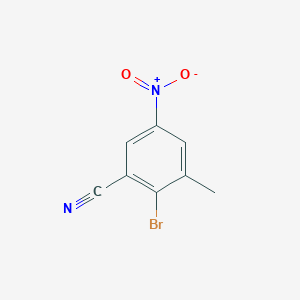
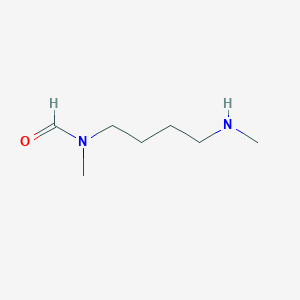
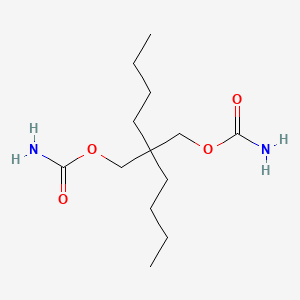




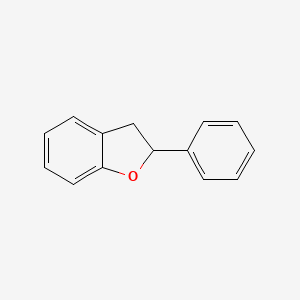
![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
